molecular formula C16H22O10 B11831440 Ethane-1,2-diol;hexanedioic acid;terephthalic acid CAS No. 25748-37-2

Ethane-1,2-diol;hexanedioic acid;terephthalic acid

Cat. No.: B11831440
CAS No.: 25748-37-2
M. Wt: 374.34 g/mol
InChI Key: DUANVEQFURTVAB-UHFFFAOYSA-N
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Description

Ethane-1,2-diol: , hexanedioic acid , and terephthalic acid are three distinct chemical compounds that play significant roles in various industrial and scientific applications. Terephthalic acid is a white crystalline solid used predominantly in the manufacture of polyethylene terephthalate (PET) plastics and fibers .

Preparation Methods

Ethane-1,2-diol

Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol in the presence of an acid or base catalyst . The reaction can be represented as:

C2H4O+H2OHOCH2CH2OH\text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{OH} C2​H4​O+H2​O→HOCH2​CH2​OH

Hexanedioic acid

. The process involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation and cleavage of the C-C bond.

Terephthalic acid

Terephthalic acid is synthesized through the oxidation of p-xylene using air in the presence of a cobalt-manganese catalyst. The reaction is carried out at high temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Ethane-1,2-diol

Ethane-1,2-diol undergoes various chemical reactions, including oxidation, esterification, and polymerization. Common reagents include potassium permanganate for oxidation and carboxylic acids for esterification . Major products include oxalic acid from oxidation and polyethylene glycol from polymerization.

Hexanedioic acid

Hexanedioic acid can undergo reactions such as esterification, amidation, and polymerization. It reacts with alcohols to form esters and with amines to form amides . In polymerization reactions, it forms nylon-6,6 when reacted with hexamethylenediamine .

Terephthalic acid

Terephthalic acid primarily undergoes esterification and polymerization reactions. It reacts with ethylene glycol to form polyethylene terephthalate (PET), a widely used plastic .

Mechanism of Action

Ethane-1,2-diol

Ethane-1,2-diol exerts its effects through hydrogen bonding and molecular interactions. It acts as a cryoprotectant by forming hydrogen bonds with water molecules, preventing the formation of ice crystals . In chemical reactions, it serves as a nucleophile due to the presence of hydroxyl groups .

Hexanedioic acid

Hexanedioic acid acts as a dicarboxylic acid, participating in condensation reactions to form polymers. Its mechanism involves the formation of amide or ester bonds with diamines or diols, respectively .

Terephthalic acid

Terephthalic acid functions as a dicarboxylic acid, reacting with diols to form polyesters. Its mechanism involves esterification reactions, where the carboxyl groups react with hydroxyl groups to form ester bonds .

Comparison with Similar Compounds

Properties

CAS No.

25748-37-2

Molecular Formula

C16H22O10

Molecular Weight

374.34 g/mol

IUPAC Name

ethane-1,2-diol;hexanedioic acid;terephthalic acid

InChI

InChI=1S/C8H6O4.C6H10O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2

InChI Key

DUANVEQFURTVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O

Related CAS

25748-37-2

Origin of Product

United States

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